Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-6-7(14-9)8-4-3-5-15-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGQNSVANNMRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the cyclization of a thiophene-2-carboxylic acid derivative with an appropriate oxazole precursor under acidic or basic conditions. The reaction often requires a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
Structural Overview
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate features both an oxazole ring and a thiophene ring, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles makes it a subject of interest in the development of new pharmaceuticals and materials.
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Materials Science Applications
-
Organic Semiconductors :
- The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to facilitate charge transport can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
-
Conductive Polymers :
- The compound can be utilized as a building block for synthesizing conductive polymers, which are essential in various electronic applications, including sensors and flexible electronics .
Organic Synthesis Applications
- Building Block for Complex Molecules :
-
Synthetic Methodologies :
- Various synthetic routes have been developed to produce this compound efficiently, including cyclization reactions involving thiophene derivatives and oxazole formation under specific conditions .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(4-methylthio)phenylisoxazole-3-carboxylate
Uniqueness
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a thiophene moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- Human cervical cancer (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Breast cancer (MCF-7)
- Lung adenocarcinoma (A549)
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
Antibacterial and Antifungal Activity
-
Tested Organisms :
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
- Minimum Inhibitory Concentrations (MIC) :
- Mechanism :
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
- In Vivo Studies :
- Biological Assays :
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa, CaCo-2, MCF-7 | 10–20 μM | Induction of apoptosis via caspase activation |
| Antibacterial | S. aureus, E. coli | 15 μg/mL (S. aureus), 25 μg/mL (E. coli) | Disruption of membrane integrity |
| Antifungal | C. albicans | Not specified | Inhibition of nucleic acid synthesis |
| Anti-inflammatory | Animal models | Not specified | Inhibition of NO production in macrophages |
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of this compound:
- Study on Anticancer Effects : A recent publication detailed the synthesis and testing of this compound against multiple cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
- Exploration of Antimicrobial Properties : Another study focused on the antimicrobial efficacy, reporting significant activity against both bacterial and fungal strains .
- Anti-inflammatory Evaluation : Research involving animal models highlighted its effectiveness in reducing inflammation, suggesting a dual role as both an anticancer and anti-inflammatory agent .
Q & A
Q. 1.1. What are the standard synthetic routes for Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:
Oxazole ring formation : A ketone (e.g., 1-(2-ethoxyphenyl)ethan-1-one) reacts with ethyl 2-isocyanoacetate in DMSO with iodine as a catalyst at 130°C. This step yields the oxazole ester derivative (18% yield in one reported procedure) .
Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/MeOH/H2O, achieving ~64% yield .
Amide coupling (if applicable): The carboxylic acid can be coupled with amines (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) via EDCI/HOBt activation, though yields here may drop to 9% due to steric hindrance .
Q. Optimization strategies :
- Temperature control : Elevated temperatures (130°C) are critical for cyclization but must avoid decomposition.
- Purification : Use combiflash chromatography with EtOAc/hexane gradients (10–15% EtOAc) to isolate intermediates .
- Catalyst stoichiometry : Adjust iodine equivalents (2.0 eq. in ) to balance reactivity and side reactions.
Q. 1.2. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Methodological Answer: Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Peaks for thiophene protons (δ 7.43–7.88 ppm), oxazole protons (δ 6.80–7.68 ppm), and ester ethoxy groups (δ 1.49 ppm, triplet) .
- ¹³C NMR : Carboxylic acid carbonyl (δ ~155 ppm), oxazole carbons (δ ~126–153 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 262.2 [M+H]⁺ for the ester intermediate) .
- HPLC : Purity validation (>98% at 254 nm) ensures suitability for biological assays .
Advanced Research Questions
Q. 2.1. How can X-ray crystallography resolve discrepancies in reported structural data for this compound?
Methodological Answer:
- Data collection : Use high-resolution synchrotron sources for small-molecule crystals.
- Refinement tools : SHELXL (from the SHELX suite) is preferred for small-molecule refinement due to robust handling of twinning and disorder .
- Validation metrics : Check R-factors (<5%), electron density maps (residual peaks <0.5 eÅ⁻³), and CCDC deposition (e.g., Mercury CSD 2.0 for void analysis) .
Q. Example workflow :
Grow single crystals via vapor diffusion (e.g., EtOAc/hexane).
Q. 2.2. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Control experiments : Compare activity of the parent compound vs. hydrolyzed derivatives (e.g., free carboxylic acid) to rule out prodrug effects .
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for Chikungunya virus protease inhibition studies, as in ).
- Normalize IC50 values against reference inhibitors.
- SAR analysis : Modify substituents (e.g., thiophene vs. phenyl groups) and correlate with activity trends using docking studies (AutoDock Vina) .
Q. 2.3. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution (e.g., oxazole C5 vs. thiophene C2 positions) .
- Retrosynthetic analysis : Employ Synthia or Reaxys to identify feasible routes (e.g., Suzuki coupling for thiophene introduction) .
- Reaction kinetics : Simulate activation energies for ester hydrolysis using Arrhenius plots derived from DSC data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
